Windaus Ketone
CAS No.: 55812-80-1
VCID: VC0196341
Molecular Formula: C19H32O
Molecular Weight: 276.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Windaus ketone is a VD building blocker . It is also known as an impurity of vitamin D2, which is commonly used for the prevention and treatment of vitamin D deficiency and associated diseases . For research purposes, Windaus ketone is available, but it is not sold to patients . Its chemical formula is C19H32O . In the context of crafting a research assistant resume, highlighting experience with research methodologies and data analysis tools relevant to the field is essential . Demonstrable experience in literature reviews, data collection, and reporting research findings are also important . Recruiters also want to see proficiency in statistical software (e.g., SPSS, R, STATA) or scientific software (depending on the research field), a record of publications or contributions to academic journals (if applicable), and strong organizational skills, with the ability to manage multiple tasks and maintain meticulous attention to detail . When describing your experience, use action verbs such as analyzed, collaborated, conducted, documented, facilitated, interpreted, managed, presented, researched, sourced, summarized, validated, synthesized, tracked, and utilized . When constructing a resume, it's helpful to include a professional summary, which is a brief paragraph (50-75 words) describing your qualifications, skills, and career goals . A hybrid resume format, combining chronological and functional elements to showcase both experience and skills, is often ideal for research assistants . This format should highlight research projects and relevant skills . Key sections to include are Contact Information, Objective, Education, Research Experience, Skills, and Publications . |
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CAS No. | 55812-80-1 |
Product Name | Windaus Ketone |
Molecular Formula | C19H32O |
Molecular Weight | 276.5 g/mol |
IUPAC Name | (1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
Standard InChI | InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1 |
Standard InChIKey | VJIOBQLKFJUZJB-IBOOZMTFSA-N |
SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C |
Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C |
Appearance | Clear Colourless to Pale Yellow Oil |
Synonyms | Ergocalciferol Impurity 1; Vitamin D2 Impurity 1; (1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
PubChem Compound | 11065713 |
Last Modified | Aug 15 2023 |
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